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Compound of Interest

N-(3-Aminophenyl)-2-
Compound Name:
ethoxyacetamide

Cat. No.: B1340483

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the aromatic
compound N-(3-aminophenyl)acetamide. While the specific request was for N-(3-
Aminophenyl)-2-ethoxyacetamide, a thorough search of scientific databases did not yield
experimental spectroscopic data for this exact compound. However, extensive data is available
for the closely related molecule, N-(3-aminophenyl)acetamide (CAS No: 102-28-3), which lacks
the 2-ethoxy substituent on the acetamide group. This document will focus on the available
data for N-(3-aminophenyl)acetamide, presenting its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are
standard for the structural elucidation of organic compounds and are applicable to a wide range
of similar molecules. This guide is intended for researchers, scientists, and professionals in the
field of drug development and chemical analysis.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data obtained for N-(3-
aminophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for N-(3-aminophenyl)acetamide
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not available in

the searched sources

Table 2: 3C NMR Spectroscopic Data for N-(3-aminophenyl)acetamide

Chemical Shift (8) ppm Assighment

Data not available in the searched sources

Note: Specific experimental tH and 3C NMR data for N-(3-aminophenyl)acetamide were not
available in the public databases searched. The expected chemical shifts can be predicted
based on standard correlation tables and spectral data of similar compounds.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for N-(3-aminophenyl)acetamide

Wavenumber (cm~?) Intensity Assignment
3450 - 3250 Strong, Broad N-H stretch (amine and amide)
3080 - 3010 Medium C-H stretch (aromatic)
1660 - 1640 Strong C=0 stretch (amide 1)
_ N-H bend (amine) / C=C

1620 - 1580 Medium )

stretch (aromatic)
1560 - 1540 Medium N-H bend (amide II)

C-H bend (aromatic, 1,3-
890 - 860 Strong ) o

disubstitution)

C-H bend (aromatic, 1,3-
790 - 750 Strong

disubstitution)
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Source: Predicted values based on characteristic group frequencies. Actual peak positions and
intensities may vary.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-(3-aminophenyl)acetamide[1]

miz Relative Intensity (%) Assighment

150 100 [M]* (Molecular lon)
108 ~80 [M - CH2COJ*

80 ~30 [CeHeN]*

53 ~20 [CaHs]*

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure:

o Sample Preparation: A sample of 5-10 mg of N-(3-aminophenyl)acetamide is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR
tube.[2] A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

e Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency
of 300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR.

o Data Acquisition:
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o 'H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation
delay are optimized.

o 183C NMR: The spectrum is typically acquired with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is usually
required due to the lower natural abundance of the 3C isotope.

» Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the frequency-domain spectrum. Phase and baseline corrections are applied, and
the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure:
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly onto the ATR crystal, and pressure is applied to ensure good
contact.[3]

e Instrumentation: The analysis is performed using an FTIR spectrometer.[4]

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded. The sample is then placed in the beam path, and the sample spectrum is
recorded. The instrument measures the transmittance or absorbance of infrared radiation as
a function of wavenumber (typically 4000-400 cm~1).[3]
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o Data Processing: The final spectrum is presented as a plot of percentage transmittance or
absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by Gas
Chromatography (GC-MS). The sample is volatilized in the ion source.[5]

lonization (Electron lonization - El): In the ion source, the vaporized sample molecules are
bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the
molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of the relative
abundance of the ions versus their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound.
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Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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